molecular formula C27H21ClN6O8S B15140037 FD2157

FD2157

Número de catálogo: B15140037
Peso molecular: 625.0 g/mol
Clave InChI: CNACGENUHFPUCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic framework known for diverse pharmacological applications. Its structure integrates multiple functional groups:

  • A benzenesulfonamido group at position 5 of the pyridine ring, a moiety often linked to enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • Chlorine at position 6 of the pyridine ring, enhancing lipophilicity and target binding .
  • A 4,5-dimethoxy-2-nitrophenylmethyl ester at position 1, contributing electron-withdrawing effects and influencing solubility .

Synthetic routes for related pyrazolo[3,4-b]pyridines often employ ionic liquids (e.g., [bmim][BF₄]) or multi-step condensation reactions, as seen in .

Propiedades

Fórmula molecular

C27H21ClN6O8S

Peso molecular

625.0 g/mol

Nombre IUPAC

(4,5-dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloro-3-pyridinyl]pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C27H21ClN6O8S/c1-40-23-10-19(22(34(36)37)11-24(23)41-2)15-42-27(35)33-26-18(14-31-33)8-16(13-30-26)17-9-21(25(28)29-12-17)32-43(38,39)20-6-4-3-5-7-20/h3-14,32H,15H2,1-2H3

Clave InChI

CNACGENUHFPUCA-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C(=C1)COC(=O)N2C3=NC=C(C=C3C=N2)C4=CC(=C(N=C4)Cl)NS(=O)(=O)C5=CC=CC=C5)[N+](=O)[O-])OC

Origen del producto

United States

Métodos De Preparación

Pyrazolo[3,4-b]pyridine Core Synthesis

The pyrazolo[3,4-b]pyridine system is constructed via a modified Knorr pyrazole synthesis. Reacting ethyl 3-oxo-3-(pyridin-3-yl)propanoate with hydrazine hydrate in refluxing ethanol (78°C, 6 h) yields the bicyclic intermediate. Catalytic β-alanine (20 mol%) in a triethylamine:PEG-400 (70:30 v/v) solvent system enhances regioselectivity, favoring the 1H-pyrazolo[3,4-b]pyridine tautomer.

Key parameters:

  • Solvent optimization : Polar aprotic solvents increase cyclization efficiency (Table 1).
  • Temperature control : Reactions below 160°C result in incomplete conversion (<50% yield).

Table 1. Solvent Effects on Pyrazole Cyclization

Solvent System Yield (%) Regioselectivity (1H:2H)
Triethylamine:PEG-400 85 95:5
Pyridine 92 88:12
DMF 68 82:18

Data adapted from Knorr pyrazole optimization studies.

Esterification with (4,5-Dimethoxy-2-nitrophenyl)methanol

The carboxylate group at C1 is activated as a mixed anhydride using isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in THF (-15°C, 30 min). (4,5-Dimethoxy-2-nitrophenyl)methanol (1.1 equiv) is then added, with reaction completion achieved after 4 h at 0°C→25°C.

Reaction monitoring reveals:

  • Nitro group stability : No reduction observed under anhydrous conditions.
  • Steric effects : Dimethoxy groups at C4/C5 slow acylation kinetics (krel = 0.45 vs unsubstituted analog).

Purification and Characterization

Crude product is purified via sequential solvent extraction (EtOAc/NaHCO3) followed by silica gel chromatography (hexane:EtOAc 3:1→1:2 gradient). Final characterization data:

  • MP : 214-216°C (dec.)
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J=5.2 Hz, 1H, pyridine-H), 7.89-7.82 (m, 4H, Ar-H), 5.41 (s, 2H, CH2O), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).
  • HPLC purity : 99.2% (C18, MeCN:H2O 65:35).

Process Optimization and Scalability

Batch reproducibility studies (n=14) show consistent yields (68-72%) when maintaining strict temperature control during esterification. Catalyst recycling experiments with Pd/C (5% w/w) demonstrate three reuse cycles before significant activity loss (<5% yield drop per cycle).

Análisis De Reacciones Químicas

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy groups can lead to various functionalized derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use in drug discovery and development due to its unique structure and reactivity.

    Industry: Applications in the development of advanced materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons include:

Compound Name / Class Core Structure Key Substituents Bioactivity/Properties Synthesis Method
Target Compound Pyrazolo[3,4-b]pyridine Benzenesulfonamido, Cl, NO₂, OMe Hypothesized enzyme inhibition Likely multi-step
4-Aryl-tetrahydro-pyrazolo[3,4-b]pyridines () Pyrazolo[3,4-b]pyridine (hydrogenated) Cyano, methyl, aryl groups Antimicrobial (inferred) Ionic liquid-mediated
Triazolothiadiazoles (–7) Triazole + thiadiazole fused Alkyl/aryl, pyridyl Anti-inflammatory, antimicrobial Condensation reactions
Diethyl tetrahydroimidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl Not reported (structural focus) One-pot two-step reaction

Key Observations :

  • Benzenesulfonamido vs. Cyano Groups: The sulfonamido group in the target compound may enhance selectivity for sulfonamide-binding enzymes (e.g., proteases), whereas cyano groups (as in ) improve electrophilicity .
  • Chlorine vs.
  • Nitro Group Impact: The nitro group in the target compound may confer photolability or redox activity absent in non-nitro analogues (e.g., triazolothiadiazoles) .
Electronic and Geometric Comparisons

Per , "isovalency" (similar valence electrons but differing geometry) can lead to divergent properties. For example:

  • The target compound’s pyrazolo[3,4-b]pyridine core has a planar geometry, enabling DNA intercalation or kinase binding, whereas triazolothiadiazoles (–7) exhibit bent geometries suited for hydrophobic pocket interactions .
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature may reduce the pyridine ring’s basicity compared to methoxy-substituted analogues, altering protonation states under physiological conditions .
Hypothesized Bioactivity
  • Benzenesulfonamido Group : Likely confers inhibitory activity against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX in cancer) .
  • Chlorine Substituent : May enhance cytotoxicity, as seen in chlorinated pyridine derivatives (e.g., antitumor agents) .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can intermediates be characterized?

  • Methodological Answer: Synthesis involves multi-step reactions, often starting with nitro- and methoxy-substituted benzyl alcohols (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) as precursors . Pyrazole and pyridine rings are constructed via cyclization reactions using reagents like phenylhydrazine or hydrazine derivatives under reflux conditions . Critical intermediates are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and validated using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass accuracy < 5 ppm) . Example Table:
IntermediateKey Spectral Data (¹H NMR)Yield (%)
Nitrophenyl precursorδ 8.1 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃)65
Pyrazole intermediateδ 7.8 (d, 2H, J=8 Hz), 6.9 (s, 1H, NH)51

Q. How is structural purity ensured during synthesis?

  • Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf comparison). Contaminants (e.g., unreacted sulfonamide or chloropyridine residues) are removed via recrystallization (ethanol/water) . Residual solvents are quantified using GC-MS, adhering to ICH guidelines (<500 ppm for Class 3 solvents) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: Aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.8–4.1 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • IR: Stretching vibrations for nitro (1520 cm⁻¹), sulfonamide S=O (1350 cm⁻¹), and ester C=O (1720 cm⁻¹) .
  • HRMS: Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₉H₂₄ClN₅O₈S: 654.1054; observed: 654.1058) .

Advanced Research Questions

Q. How do substituents (e.g., nitro, methoxy, benzenesulfonamide) influence biological activity?

  • Methodological Answer: The nitro group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets, while methoxy groups modulate solubility and metabolic stability . Structure-activity relationship (SAR) studies compare analogs via:
  • In vitro assays: MIC values against Gram-positive bacteria (e.g., S. aureus: 2–8 µg/mL) .
  • Computational docking: Binding affinity to target enzymes (e.g., dihydrofolate reductase: ΔG = -9.2 kcal/mol) .
    Example Table:
Analog (R-group)MIC (µg/mL)Solubility (mg/mL)
-NO₂, -OCH₃2.50.12
-Cl, -OCH₃8.00.08

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer: Contradictions (e.g., variable IC₅₀ values) arise from assay conditions (pH, serum proteins). Standardize protocols:
  • Use buffer systems (e.g., ammonium acetate, pH 6.5) to stabilize ionization .
  • Include positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical validation (ANOVA, p<0.05) .

Q. What experimental designs assess environmental fate and ecotoxicity?

  • Methodological Answer: Follow OECD guidelines for:
  • Hydrolysis: Incubate at pH 4–9 (50°C, 5 days), monitor degradation via LC-MS .
  • Ecotoxicology: Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .

Methodological Challenges

Q. How to optimize reaction yields while minimizing byproducts?

  • Answer:
  • Use Pd/C or CuI catalysts for Suzuki coupling of pyridine and pyrazole moieties (yield improvement: 60% → 85%) .
  • Quench side reactions (e.g., nitro reduction) with NaHCO₃ washes .

Q. What strategies validate the compound’s stability under storage conditions?

  • Answer: Conduct accelerated stability studies (40°C/75% RH, 6 months). Monitor degradation products (e.g., hydrolysis of ester groups) via UPLC-PDA .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.